molecular formula C9H13ClO3 B3305296 Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester CAS No. 923020-95-5

Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester

Cat. No.: B3305296
CAS No.: 923020-95-5
M. Wt: 204.65 g/mol
InChI Key: QKXCDJBRLBJDLG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is a chemical compound with the molecular formula C8H13ClO3. It is a derivative of cyclohexanecarboxylic acid where a chlorocarbonyl group is attached to the first carbon of the cyclohexane ring, and the carboxylic acid group is esterified with methanol.

Synthetic Routes and Reaction Conditions:

  • From Cyclohexanecarboxylic Acid:

    • Chlorination: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl2) to form cyclohexanecarboxylic acid chloride.

    • Esterification: The resulting acid chloride is then reacted with methanol in the presence of a base such as pyridine to form the methyl ester.

  • Industrial Production Methods:

    • Batch Process: Cyclohexanecarboxylic acid is chlorinated and esterified in a batch reactor under controlled temperature and pressure conditions.

    • Continuous Process: For large-scale production, a continuous flow reactor can be used where cyclohexanecarboxylic acid and methanol are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form cyclohexanecarboxylic acid, 1-(carboxy)-, methyl ester.

  • Reduction: Reduction reactions are not common for this compound due to the presence of the chlorocarbonyl group.

  • Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Substitution: Nucleophiles such as amines, alcohols, or water in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid, 1-(carboxy)-, methyl ester.

  • Substitution: Various substituted cyclohexanecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with nucleophiles and its ability to undergo oxidation. The chlorocarbonyl group is highly reactive and can form bonds with various nucleophiles, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, ethyl ester

  • Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, butyl ester

  • Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, phenyl ester

Uniqueness: Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is unique due to its specific ester group (methyl ester) which influences its reactivity and applications compared to other esters of cyclohexanecarboxylic acid.

Properties

IUPAC Name

methyl 1-carbonochloridoylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCDJBRLBJDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30854533
Record name Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923020-95-5
Record name Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923020-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
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Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
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Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
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Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
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Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
Reactant of Route 6
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester

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